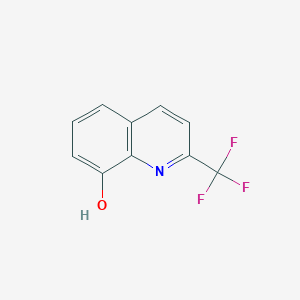
2-Trifluoromethylquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trifluoromethylquinolin-8-ol is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
2-Trifluoromethylquinolin-8-ol exhibits potential as an antiviral agent. Compounds within the quinoline family have been reported to show efficacy against various viral infections, including those caused by influenza and HIV. The mechanism of action is believed to involve the inhibition of viral replication through interference with viral enzymes.
Case Study: Antiviral Activity
In a study investigating the antiviral properties of trifluoromethylquinolines, researchers found that derivatives like this compound demonstrated significant inhibition of viral replication in vitro. The compound's ability to disrupt viral enzyme function was highlighted as a key factor in its efficacy.
Materials Science
The compound has also been explored for applications in materials science, particularly in the development of fluorescent materials and sensors. Its unique electronic properties make it suitable for incorporation into polymer matrices for light-emitting devices.
Table: Comparison of Fluorescent Properties
| Compound | Fluorescence Emission (nm) | Application |
|---|---|---|
| This compound | 450 | Organic light-emitting diodes |
| 7-(Trifluoromethyl)quinolin-8-ol | 480 | Fluorescent sensors |
Environmental Studies
Recent research has indicated that derivatives of quinoline can play a role in environmental remediation processes. Their ability to chelate heavy metals makes them candidates for use in removing pollutants from water sources.
Case Study: Heavy Metal Chelation
A study focused on the chelating properties of quinoline derivatives found that this compound effectively binds to lead ions, facilitating their removal from contaminated water. This property underscores its potential utility in environmental cleanup efforts.
Propriétés
Numéro CAS |
41192-80-7 |
|---|---|
Formule moléculaire |
C10H6F3NO |
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
2-(trifluoromethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H |
Clé InChI |
FXNSHSNDMVVZGU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)F |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














